3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one

Description

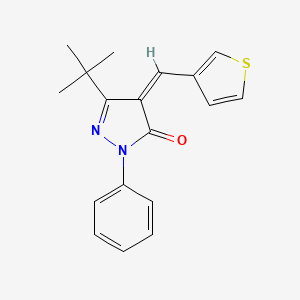

3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one is a pyrazolin-5-one derivative characterized by a tert-butyl group at position 3, a phenyl group at position 1, and a 3-thienylmethylene substituent at position 4. Pyrazolin-5-ones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name |

(4Z)-5-tert-butyl-2-phenyl-4-(thiophen-3-ylmethylidene)pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-18(2,3)16-15(11-13-9-10-22-12-13)17(21)20(19-16)14-7-5-4-6-8-14/h4-12H,1-3H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSCIPWVDDNGNV-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1=CC2=CSC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CSC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 3-thiophene carboxaldehyde with 1-phenyl-3-methyl-2-pyrazolin-5-one in the presence of a base such as sodium ethoxide. This reaction forms the intermediate compound 4-(3-thienylmethylene)-1-phenyl-2-pyrazolin-5-one.

Alkylation: The intermediate is then subjected to alkylation using tert-butyl bromide in the presence of a strong base like potassium carbonate. This step introduces the tert-butyl group, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazoline ring.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl or thienylmethylene groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenating agents like bromine for electrophilic substitution.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced pyrazoline derivatives.

Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one: has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Comparison with Structural Analogs

A systematic comparison with structurally related pyrazolin-5-one derivatives is provided below, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations and Structural Isomerism

3-(tert-butyl)-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one

- Key Differences : Positional isomerism of the thienylmethylene group (2-thienyl vs. 3-thienyl in the target compound).

3-Methyl-1-phenyl-4-(3-phenyl-2-thiazolin-4-on-2-yl) pyrazolin-5-one

- Key Differences: Position 4 substituent is a thiazolinone ring instead of thienylmethylene.

- Implications: The thiazolinone introduces hydrogen-bonding capacity and a sulfur-containing heterocycle, which may enhance interactions with biological targets (e.g., enzymes or receptors).

Norantipyrine (3-methyl-1-phenyl-2-pyrazolin-5-one)

- Key Differences : Lacks the tert-butyl group (methyl at R3) and the thienylmethylene substituent (R4 = H).

- Implications : Simpler structure with reduced steric hindrance and lipophilicity (molecular weight: 174.20). Widely used as a reference compound in pharmacological studies.

Electronic and Steric Effects

- tert-butyl vs.

- Electron-Donating vs. Withdrawing Groups at R4 : The thienylmethylene group (electron-rich) contrasts with electron-withdrawing substituents like trifluoroacetyl (e.g., 3-methyl-1-phenyl-4-trifluoroacetyl-2-pyrazolin-5-one ). Such differences influence redox behavior and reactivity in synthetic pathways.

Physicochemical Properties

A comparative table summarizing key features:

Biological Activity

3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one, a pyrazolone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its complex structure and potential therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory research.

- Molecular Formula : CHNOS

- Molecular Weight : 310.41 g/mol

- CAS Number : 1020251-97-1

The compound exhibits a unique combination of functional groups that contribute to its biological activity. The presence of a thienylmethylene group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that various pyrazolone derivatives exhibit significant antimicrobial properties. A study evaluating the biological activity of synthesized pyrazolone compounds, including this compound, indicated notable effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in clinical applications.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at a pharmaceutical institute evaluated the efficacy of various pyrazolone derivatives, including our compound, against a panel of pathogenic bacteria. The results indicated that the compound's structure significantly influenced its antimicrobial potency, with modifications to the thienyl group enhancing activity against resistant strains. -

Case Study on Anti-inflammatory Mechanisms :

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 3-(tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazolinone precursors and thienyl-substituted aldehydes. A reflux in ethanol (2–4 hours) is typical, followed by recrystallization using DMF/EtOH (1:1) for purification . Yield optimization may involve adjusting stoichiometry, solvent polarity, or catalyst use. Thermal stability during synthesis should be monitored (melting point: ~475°C) .

Q. What safety precautions are essential given the limited toxicological data for this compound?

- Methodological Answer : Use NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Mechanical ventilation and safety showers are mandatory in labs. Toxicity data gaps necessitate treating the compound as potentially hazardous, with strict adherence to GHS/CLP guidelines (P261, P262) .

Q. How can researchers characterize the structural and thermal properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) at low temperatures (e.g., 113 K) resolves crystal packing and bond lengths (mean C–C: 0.002 Å) . Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can assess thermal stability (flash point: 241.3°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound with strong oxidizers?

- Methodological Answer : Density functional theory (DFT) calculations can model electron density distribution and frontier molecular orbitals to identify reactive sites. Molecular dynamics simulations may predict degradation pathways under oxidative stress, aligning with SDS warnings about incompatibility with strong oxidizers .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, stability) across studies?

- Methodological Answer : Cross-validate solubility in solvents like DMSO or ethanol using UV-Vis spectroscopy. For stability, conduct accelerated aging studies under varying pH and temperature conditions. Discrepancies may arise from polymorphic forms, which XRD and Raman spectroscopy can clarify .

Q. How does the tert-butyl group influence the compound’s electronic and steric properties compared to other pyrazolinone derivatives?

- Methodological Answer : Comparative NMR studies (e.g., H, C) of tert-butyl vs. methyl/methoxy analogs can reveal electron-withdrawing/donating effects. Steric hindrance from the tert-butyl group may reduce reactivity at the pyrazolinone core, which cyclic voltammetry can quantify .

Q. What are the challenges in synthesizing analogs with alternative aryl/thienyl substituents?

- Methodological Answer : Substituent steric bulk (e.g., 4-methoxyphenyl) may hinder condensation reactions. Microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl) could improve yields. Monitor byproducts via LC-MS, especially when using thienyl aldehydes prone to polymerization .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.